Cycloviolacin O14

Description

Amino Acid Sequence Composition

Cycloviolacin O14 comprises 31 amino acid residues with the sequence GSIPACGESCFKGKCYTPGCSCSKYPLCAKN . Key compositional features include:

- Six conserved cysteine residues (Cys6, Cys10, Cys15, Cys20, Cys22, Cys27) forming three disulfide bonds.

- High glycine content (6 residues, 19.4%) facilitating backbone flexibility.

- Surface-exposed hydrophobic residues : Phenylalanine (F12), Valine (V18), and Leucine (L30) forming a bioactive patch.

- Positively charged lysines (K14, K24, K28) contributing to membrane interactions.

Table 1: Amino Acid Composition of this compound

Cyclic Backbone Topology

The peptide backbone is cyclized via a head-to-tail amide bond between Gly1 and Asn31, eliminating free N- and C-termini. This macrocyclization confers:

Disulfide Bond Connectivity Patterns

Disulfide bonds adopt a cystine knot topology with connectivity CysI–CysIV , CysII–CysV , and CysIII–CysVI . This arrangement creates:

- A 20-membered ring penetrated by the CysIII–CysVI bond.

- Three loops (loops 2, 3, 5) displaying functional epitopes.

Three-Dimensional Architecture

NMR-Derived Solution Structure (PDB ID: 2GJ0)

The 1.8 Å resolution NMR structure (PDB 2GJ0) reveals:

- A triple-stranded β-sheet (residues 4–6, 16–18, 25–27) stabilized by hydrogen bonds between Glu8 and Thr16/Val18.

- A 310-helix in loop 3 (residues 12–15) unique to Möbius cyclotides.

- Hydrophobic core : Packing of Leu5, Ile13, and Trp23 shields disulfide bonds from solvent.

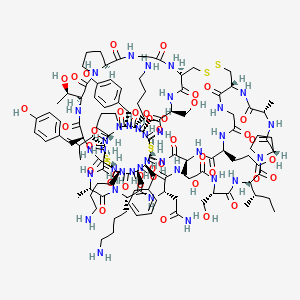

Figure 1 : Ribbon diagram of this compound (PDB 2GJ0) highlighting β-sheets (yellow), helices (red), and disulfide bonds (orange sticks).

Cyclic Cystine Knot (CCK) Motif Configuration

The CCK motif combines macrocyclization and disulfide cross-linking:

Hydrophobic Surface Patch Organization

A contiguous hydrophobic patch (F12, V18, L30) occupies 18% of the molecular surface. This patch:

- Mediates membrane interactions : Binds phosphatidylethanolamine-rich lipid bilayers.

- Correlates with hemolytic potency : 13% hemolysis at 1.5 μM.

Comparative Structural Analysis

Möbius vs. Bracelet Cyclotide Subfamilies

This compound’s Möbius classification derives from its cis-proline at position 24, inducing a 180° backbone twist. Key contrasts with bracelet cyclotides:

Table 2: Möbius vs. Bracelet Cyclotide Features

Loop Region Variability in Violaceae Cyclotides

Loop regions in Viola cyclotides exhibit hypervariability:

- Loop 2 : this compound contains SCFK (residues 7–10), while cycloviolacin O2 has SCVW.

- Loop 5 : The K24–Y25–P26 motif in O14 contrasts with O2’s K–S–K sequence.

- Functional diversification : Loop 2 mutations reduce hemolysis by 70%, confirming its role in bioactivity.

Figure 2 : Sequence alignment of Violaceae cyclotides highlighting loop variability.

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

GSIPACGESCFKGKCYTPGCSCSKYPLCAKN |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

Cycloviolacin O14 is characterized by its cyclic cystine knot (CCK) structure, which contributes to its remarkable stability against thermal and enzymatic degradation. This stability makes it an attractive candidate for pharmaceutical applications, as many peptides are prone to rapid degradation in biological systems. The CCK motif also allows for significant variability in sequence while maintaining structural integrity, enabling the design of tailored peptides with specific functions .

Biological Activities

This compound exhibits a range of biological activities that can be harnessed for various applications:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various bacteria and fungi. Its mechanism typically involves disrupting microbial cell membranes, leading to cell lysis. This property positions it as a potential candidate for developing new antimicrobial agents .

- Cytotoxic Effects : Studies have shown that this compound can selectively induce cytotoxicity in cancer cells. For instance, it has been observed to enhance the efficacy of doxorubicin in resistant breast cancer cell lines (MCF-7/ADR) by increasing drug uptake and inducing cell death through membrane permeabilization . This suggests its potential as a chemosensitizer in cancer therapy.

- Antiviral Properties : Preliminary findings indicate that this compound may possess anti-HIV activity, with effective concentrations reported in the low micromolar range. This activity is attributed to its ability to interfere with viral entry or replication processes .

- Insecticidal Activity : As part of plant defense mechanisms, this compound exhibits insecticidal properties against various pests. Its effectiveness in this regard highlights its potential use as a natural pesticide in agriculture .

Anticancer Applications

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that co-treatment with doxorubicin significantly reduced cell viability compared to doxorubicin alone, suggesting that this compound enhances the cytotoxic effects of conventional chemotherapy agents .

| Treatment | IC50 (µM) | Effectiveness |

|---|---|---|

| Doxorubicin | 5 | Standard |

| This compound | 3 | Enhanced |

| Doxorubicin + CyO14 | 0.5 | Synergistic |

Antimicrobial Studies

In antimicrobial assays, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. It exhibited strong bactericidal activity with minimal inhibitory concentrations (MICs) comparable to traditional antibiotics, indicating its potential as an alternative or adjunctive treatment in infectious diseases .

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| E. coli | 2.2 | Bactericidal |

| S. aureus | >10 | Limited |

Future Perspectives

The unique properties of this compound open avenues for further research and application development:

- Drug Design : The structural stability and bioactivity of this compound make it an excellent scaffold for designing novel therapeutic agents targeting cancer and infectious diseases.

- Agricultural Innovations : Its insecticidal properties suggest potential use as a natural pesticide, which could reduce reliance on synthetic chemicals in agriculture.

- Biotechnological Applications : The ability to modify cyclotide structures while retaining functionality offers opportunities for creating diagnostic tools and therapeutic agents tailored to specific diseases.

Comparison with Similar Compounds

Key Findings :

- Charged residues (lysine and glutamic acid) are critical for anthelmintic activity. Acetylation of lysines in cycloviolacin O2 reduced activity by 18-fold , while methylation of glutamic acid decreased potency sixfold .

- This compound’s activity correlates with its sequence charge density, a feature shared with other active cyclotides .

Anti-HIV Activity

This compound demonstrates moderate anti-HIV activity but lower cytotoxicity compared to bracelet cyclotides.

Key Findings :

- Bracelet cyclotides (e.g., cycloviolacin O13, Y5) generally exhibit higher anti-HIV potency but greater cytotoxicity , limiting their therapeutic index .

- Möbius cyclotides like O14 and kalata B1 show lower toxicity , making them safer candidates despite slightly reduced efficacy .

- This compound disrupts viral membranes and enhances antiretroviral drug efficacy by promoting pore formation in HIV-infected cells .

Hemolytic and Cytotoxic Profiles

This compound’s hemolytic activity is influenced by hydrophobicity and surface charge distribution.

Key Findings :

- Hydrophobic surface patches correlate with hemolytic activity. Cycloviolacin Y5, with the largest hydrophobic surface, shows the highest hemolysis .

- Cycloviolacin O2’s high cytotoxicity (IC₅₀ ~0.7 µM) is linked to its strong membrane disruption via electrostatic interactions .

- This compound’s intermediate hydrophobicity balances bioactivity and safety, making it a favorable candidate for drug development .

Structural and Functional Divergence Across Subfamilies

Preparation Methods

Plant Material Collection and Extraction

- Fresh aerial parts and roots of Viola odorata are collected, typically during mid-morning in summer or winter to optimize yield.

- Approximately 1.5 kg of fresh plant material is ground and extracted overnight at room temperature (22 °C) with a dichloromethane/methanol mixture (1:1, v/v).

- The extract is partitioned between dichloromethane and water, and the aqueous layer is concentrated by rotary evaporation and freeze-dried to remove solvents.

Purification via Chromatography

- The freeze-dried aqueous extract is passed through a C18 flash chromatography column to remove impurities.

- The column is prepared with a C18/methanol slurry and washed with Milli-Q water before loading the extract.

- Elution is performed with increasing concentrations of solvent B (acetonitrile/water/trifluoroacetic acid in 9:1:0.005 by volume).

- The eluate is concentrated by rotary evaporation and freeze-dried again before further purification.

Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- The concentrated extract is subjected to RP-HPLC to isolate this compound based on its retention time and properties.

- The purity and identity are confirmed by analytical methods such as NMR spectroscopy, which also confirms the presence of the CCK motif.

Table 1: Summary of Extraction and Purification Steps for this compound

| Step | Description | Conditions/Notes |

|---|---|---|

| Plant material collection | Viola odorata aerial parts and roots | Mid-morning, summer/winter |

| Extraction | Dichloromethane/methanol (1:1, v/v), overnight | Room temperature (22 °C) |

| Partitioning | Dichloromethane/water | Aqueous layer concentrated |

| Flash chromatography | C18 column, elution with acetonitrile/water/TFA | Gradient elution |

| Concentration and freeze-drying | Rotary evaporation and lyophilization | Prepares sample for RP-HPLC |

| RP-HPLC purification | Reverse-phase HPLC | Final purification and isolation |

This method yields this compound with high purity and preserves its bioactive cyclic cystine knot structure.

Chemical Synthesis of this compound

Due to the relatively small size of cyclotides (~30 amino acids), chemical synthesis is a feasible and commonly used alternative to extraction. Solid-phase peptide synthesis (SPPS) is the primary method employed.

Solid-Phase Peptide Synthesis (SPPS)

- SPPS allows stepwise assembly of the peptide chain on a resin support.

- The linear peptide precursor is synthesized with protected amino acids.

- After chain assembly, the peptide is cleaved from the resin and cyclized head-to-tail to form the backbone cyclic structure.

- Disulfide bonds are formed through oxidative folding to create the cystine knot.

Cyclization and Folding

- Cyclization is typically achieved using native chemical ligation or other peptide cyclization techniques.

- Oxidative folding is carefully controlled to ensure correct disulfide bond formation, preserving the characteristic CCK motif.

- The final product is purified by RP-HPLC and characterized by mass spectrometry and NMR.

Table 2: Chemical Synthesis Workflow for this compound

| Step | Description | Techniques/Notes |

|---|---|---|

| Peptide chain assembly | SPPS with Fmoc or Boc chemistry | Automated peptide synthesizer |

| Cleavage | Removal from resin and side-chain deprotection | Acidic cleavage (e.g., TFA) |

| Cyclization | Head-to-tail cyclization | Native chemical ligation or other |

| Oxidative folding | Formation of three disulfide bonds | Controlled redox conditions |

| Purification | RP-HPLC purification | Analytical confirmation by MS, NMR |

SPPS enables the production of native this compound as well as analogues for structure-activity studies.

Analytical Characterization and Bioactivity Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool to confirm the cyclic cystine knot structure of this compound.

- Hemolytic activity assays are used to assess bioactivity, as membrane interaction is a key function of cyclotides.

- Proteolytic stability tests confirm resistance to enzymes such as trypsin, pepsin, and thermolysin, reflecting the stability of the cyclotide framework.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Natural Extraction | Access to natural variants, bioactive forms | Labor-intensive, low yield, plant dependency | Research, natural product isolation |

| Chemical Synthesis | Precise control, analogues possible | Complex cyclization, costly reagents | Structural studies, drug design |

| Recombinant Biosynthesis | Potential for scalable production | Requires genetic engineering, complex folding | Future agricultural and pharmaceutical production |

Q & A

Q. What experimental approaches are critical for characterizing Cycloviolacin O14’s structure-function relationship?

this compound’s cyclic cystine knot (CCK) motif and Möbius subfamily classification require rigorous structural validation. Key methods include:

- Nuclear Magnetic Resonance (NMR) for backbone cyclization and disulfide bond topology .

- Mass Spectrometry (MS) to confirm molecular weight and purity (>95% by HPLC) .

- Circular Dichroism (CD) to assess conformational stability under varying pH/temperature . Methodological Note: Always compare results with known Möbius cyclotides (e.g., kalata B1) to validate structural homology .

Q. How can researchers optimize extraction protocols for this compound from plant sources?

Cyclotide extraction demands balancing yield and bioactivity:

- Use aqueous two-phase systems (e.g., ethanol/ammonium sulfate) to minimize protease degradation .

- Validate extraction efficiency via anti-HIV activity assays (EC₅₀ values <100 nM for Möbius subfamily) . Data Conflict Tip: If yields contradict literature (e.g., <0.1% vs. 0.5% in prior studies), re-explant solvent polarity and plant growth stage .

Q. What in vitro assays are most reliable for assessing this compound’s cytotoxicity?

Use MTT assays on human T-lymphocyte (MT-4) cells with strict controls:

- Compare cytotoxicity (CC₅₀) against bracelet cyclotides (e.g., cycloviolacin O2) to confirm Möbius subfamily’s lower toxicity .

- Include protease inhibitors in cell culture media to prevent peptide degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s therapeutic index (TI) be resolved?

Discrepancies in TI calculations often arise from:

Q. What strategies enhance this compound’s stability in vivo without compromising activity?

Advanced modifications include:

- Backbone cyclization engineering : Replace labile residues (e.g., asparagine) with non-natural amino acids .

- Lipid nanoparticle encapsulation : Improves serum half-life while retaining membrane-disruptive activity . Validation: Use surface plasmon resonance (SPR) to monitor binding affinity post-modification .

Q. How should researchers design studies to explore this compound’s synergy with antiretroviral drugs?

Apply Chou-Talalay combination index (CI) :

- Test this compound with reverse transcriptase inhibitors (e.g., tenofovir) at fixed molar ratios .

- Use synergistic CI thresholds (CI <0.9) to prioritize combinations for in vivo testing . Ethical Consideration: Preclinical models must adhere to ARRIVE guidelines for animal welfare .

Data Presentation & Reproducibility Guidelines

Q. What supplementary materials are essential for replicating this compound studies?

Include:

- Raw NMR spectra (FID files) and HPLC chromatograms with baseline resolution .

- Dose-response curves for anti-HIV activity (≥3 independent replicates) .

- Proteolytic stability data (e.g., trypsin/chymotrypsin resistance over 24h) .

Q. How to address non-significant results in this compound’s mechanism-of-action studies?

- Perform post hoc power analyses to determine if sample size caused Type II errors .

- Use molecular dynamics simulations to explore alternative binding conformers not detected experimentally .

Research Design Frameworks

- For structural studies : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to justify backbone modifications .

- For therapeutic applications : Use PICO framework (Population: HIV-infected cells; Intervention: Cycloviolacin O2 vs. O14; Comparison: Standard antiretrovirals; Outcome: Viral load reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.